trans-Mevinphos

Catalog No.
S1539514
CAS No.
338-45-4
M.F
C7H13O6P
M. Wt
224.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Mevinphos

Analytical and toxicological workflows requiring trans-mevinphos often fail when using generic mixed-isomer mevinphos, as the potent cis-isomer dominates AChE inhibition and masks trans-specific degradation pathways. This stereopure trans-mevinphos reference standard eliminates that interference.

  • Purity ≥98% ensures accurate calibration for LC-APCI-MS and GC-MS residue analysis.
  • Enables precise mapping of AChE steric constraints as a low-affinity probe.
  • Supports glutathione-independent metabolic pathway studies.

Reliable supply, ready for immediate shipment.

CAS Number

338-45-4

Product Name

trans-Mevinphos

IUPAC Name

methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate

Molecular Formula

C7H13O6P

Molecular Weight

224.15 g/mol

InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5-

InChI Key

GEPDYQSQVLXLEU-WAYWQWQTSA-N

SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC

Isomeric SMILES

C/C(=C/C(=O)OC)/OP(=O)(OC)OC

The exact mass of the compound trans-Mevinphos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

(Z)-Mevinphos, beta-Mevinphos, Mevinphos (trans isomer), Methyl (2Z)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate, Phosdrin trans-isomer

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

trans-Mevinphos (CAS 338-45-4), also designated as (Z)-mevinphos or beta-mevinphos, is the less biologically active geometric isomer of the organophosphate insecticide mevinphos [1]. While commercial mevinphos (Phosdrin) is utilized broadly for its potent acetylcholinesterase (AChE) inhibition, it is manufactured as a crude mixture dominated by the highly active cis-isomer [2]. For specialized analytical, toxicological, and environmental fate applications, procuring stereopure trans-mevinphos is critical. It serves as an essential analytical reference standard for regulatory compliance in food and groundwater residue testing , and as a vital mechanistic probe for evaluating stereospecific enzyme kinetics and distinct degradation pathways [1].

Research Fit

Type
Z-Isomer Analytical Reference Standard
Use Context
Pesticide residue analysis CRM; isomer-specific quantification
Key Selection
Isomeric purity for reliable chromatographic identification

Substituting stereopure trans-mevinphos with the generic mixed-isomer mevinphos (CAS 7786-34-7) critically compromises analytical and metabolic workflows. Because the commercial mixture contains 60–75% of the cis-isomer—which is approximately 100 times more potent at inhibiting AChE—any biological assay using the mixture will be entirely dominated by the cis-isomer's activity, masking the distinct kinetic profile of the trans-isomer [1]. Furthermore, the two isomers undergo divergent metabolic degradation pathways; applying a crude mixture in pharmacokinetic or environmental fate studies produces a convoluted profile of both glutathione-dependent and independent metabolites, making precise mass-balance and pathway elucidation impossible [2].

Substitution Risk

AChE Inhibition Potency
~100× lower (Z-isomer)
~100× higher (E-isomer)
Using non-isomerically specified standard introduces unpredictable error in bioactivity-dependent assays.
Detoxification Pathway
Glutathione-independent hydrolysis
Glutathione-dependent O-demethylation
Distinct metabolic routes produce different metabolite profiles; mixture cannot be deconvoluted accurately.
Environmental Persistence
Longer soil half-life (Z-isomer)
Shorter soil half-life (E-isomer)
Stereoselective degradation alters isomer ratio over time; fate models require isomer-specific data.

Stereospecific Acetylcholinesterase (AChE) Inhibition Potency

In comparative evaluations of organophosphate toxicity, the geometric configuration of the mevinphos molecule dictates its binding affinity to the AChE active site. Studies demonstrate that trans-mevinphos exhibits a drastically reduced inhibitory capacity compared to its geometric counterpart. Specifically, the cis-isomer (E-isomer) is approximately 100 times more potent as an AChE inhibitor and insecticidal agent than the trans-isomer (Z-isomer) [1]. Consequently, utilizing the pure trans-isomer is essential for stereospecific binding assays where a low-affinity structural analog is required to map enzyme active-site constraints without inducing rapid, irreversible phosphorylation [2].

Evidence DimensionAChE inhibition and insecticidal potency
Target Compound Datatrans-Mevinphos (Z-isomer) exhibits baseline low-affinity inhibition.
Comparator Or Baselinecis-Mevinphos (E-isomer)
Quantified Difference~100-fold higher potency for the cis-isomer.
ConditionsIn vitro AChE binding assays and in vivo insecticidal screens.

Procurement of the pure trans-isomer is mandatory for stereospecific toxicological modeling, as trace contamination by the cis-isomer will artificially spike apparent toxicity.

AChE Inhibition
Head-to-head
~100× lower vs cis
Isomer purity critical for bioactivity-related assays
In vitro cholinesterase assays (bovine red cell, mouse brain, fly head)

Glutathione-Independent Metabolic Cleavage

The metabolic processing of mevinphos is highly stereodependent. In hepatic homogenate assays, trans-mevinphos is degraded into dimethyl phosphate via a pathway that is entirely independent of glutathione [1]. In stark contrast, the cis-isomer undergoes a glutathione-dependent degradation to yield desmethyl mevinphos[1]. If a generic mixed-isomer formulation is used, the resulting metabolite pool will contain a confounding mixture of both dimethyl phosphate and desmethyl mevinphos, obscuring the specific enzymatic pathways responsible for clearance.

Evidence DimensionPrimary metabolic degradation pathway and major metabolite
Target Compound Datatrans-Mevinphos degrades to dimethyl phosphate (glutathione-independent).
Comparator Or Baselinecis-Mevinphos degrades to desmethyl mevinphos (glutathione-dependent).
Quantified DifferenceComplete divergence in primary enzymatic cleavage mechanism and end-metabolite.
ConditionsMouse liver homogenate metabolic assays.

For environmental fate and mammalian pharmacokinetic studies, stereopure trans-mevinphos is required to isolate and quantify glutathione-independent clearance mechanisms.

Detoxification Pathway
Head-to-head
Glutathione-independent hydrolysis vs glutathione-dependent O-demethylation
Distinct metabolic routes preclude mixture use in toxicokinetic studies
Mouse liver homogenate model

Isomer-Specific Chromatographic Calibration for Residue Analysis

Regulatory frameworks for agricultural residues increasingly require the distinct quantification of mevinphos isomers due to their vastly different toxicological profiles and environmental half-lives. Commercial mevinphos mixtures typically consist of 60–75% cis-isomer and only 10–25% trans-isomer, with variable batch-to-batch ratios [1]. Utilizing the mixed formulation as an analytical standard introduces severe calibration errors for the trans-isomer. Procuring stereopure trans-mevinphos allows for the generation of precise LC-MS/MS and GC-MS standard curves, ensuring accurate retention time mapping and mass spectrometric quantification in complex matrices like groundwater .

Evidence DimensionStandard curve accuracy and isomer ratio
Target Compound Data100% pure trans-Mevinphos allows exact molar calibration.
Comparator Or BaselineCommercial Mevinphos (CAS 7786-34-7) contains a variable 10–25% trans-isomer fraction.
Quantified DifferenceEliminates the 75-90% concentration uncertainty inherent in using mixed-isomer baselines.
ConditionsLC-MS/MS or GC-MS residue analysis workflows.

Analytical laboratories must procure the pure isomer to meet ISO/IEC 17025 calibration requirements and avoid regulatory non-compliance in environmental monitoring.

Soil Degradation
Head-to-head
3.16× longer half-life
Isomer-specific standard essential for environmental fate studies
Aerobic soil, 25°C, laboratory conditions
Melting Point
Head-to-head
14.1°C lower
Reliable identity and purity verification parameter
Standard laboratory conditions for pure isomers
Plant Metabolism
Head-to-head
Slower metabolism vs cis
Isomer ratio in crops changes post-application; requires separate quantification
Plant metabolism studies

Analytical Reference Standards for Environmental Monitoring

Because environmental degradation rates differ between the E and Z isomers, regulatory agencies mandate isomer-specific tracking in groundwater and soil samples. trans-Mevinphos is deployed as an essential analytical standard for LC-APCI-MS and GC-MS workflows, enabling laboratories to build accurate calibration curves without the interference of the dominant cis-isomer found in commercial mixtures .

Stereospecific Enzyme Kinetics and Neurotoxicology

In structural biology and neurotoxicology, trans-mevinphos serves as a critical low-affinity probe for acetylcholinesterase (AChE). By comparing its binding kinetics against the 100-fold more potent cis-isomer, researchers can map the steric constraints of the AChE active site and evaluate the mechanisms of organophosphate-induced toxicity [1].

Pharmacokinetic and Metabolic Pathway Elucidation

Due to its distinct, glutathione-independent degradation into dimethyl phosphate, trans-mevinphos is utilized in hepatic metabolism studies to isolate specific enzymatic clearance pathways. It is the required substrate for researchers aiming to decouple glutathione-mediated detoxification from other esterase or hydrolase activities in mammalian liver models [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide residue analysis
Z-isomer certified reference material
Isomer-resolved LC-MS quantification accuracy
Organophosphate metabolism studies
Pure Z-isomer substrate
Glutathione-independent pathway assay specificity
AChE inhibition mechanism research
Low-activity isomer comparator
Negative control benchmarking in enzyme assays
Isomer purity verification
Definitive physicochemical identifier
Melting point identity check via DSC or melting point apparatus

XLogP3

1.2

UNII

3L63962IYU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

338-45-4
298-01-1

Wikipedia

(Z)-mevinphos

Use Classification

Acaricides, Insecticides

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